molecular formula C8H15ClO3S B13578667 Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans

Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans

Cat. No.: B13578667
M. Wt: 226.72 g/mol
InChI Key: OMGDMOBWCZLCBR-UHFFFAOYSA-N
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Description

Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans is a synthetic organic compound that belongs to the class of cyclobutane derivatives This compound is characterized by the presence of a tert-butoxy group and a sulfonyl chloride group attached to a cyclobutane ring

Properties

Molecular Formula

C8H15ClO3S

Molecular Weight

226.72 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]cyclobutane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO3S/c1-8(2,3)12-6-4-7(5-6)13(9,10)11/h6-7H,4-5H2,1-3H3

InChI Key

OMGDMOBWCZLCBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CC(C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Step 1: Formation of tert-butoxy-substituted cyclobutane intermediate
    The tert-butoxy group is typically introduced via nucleophilic substitution or protection strategies involving tert-butanol derivatives or tert-butyl ethers. The cyclobutane ring is functionalized at the 3-position to bear the tert-butoxy substituent, ensuring the trans stereochemistry relative to the sulfonyl chloride site.

  • Step 2: Sulfonylation to form sulfonyl chloride
    The introduction of the sulfonyl chloride group at the 1-position is accomplished by reaction with chlorosulfonating agents such as thionyl chloride (SOCl2) or chlorosulfonic acid (ClSO3H) under anhydrous conditions. Strict moisture control is critical to avoid hydrolysis of the sulfonyl chloride.

  • Step 3: Purification and isolation
    The crude product is purified typically by distillation under reduced pressure or chromatographic techniques to obtain the pure trans isomer of Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride.

Key Experimental Considerations

  • Anhydrous environment: Sulfonyl chlorides are highly sensitive to moisture, which hydrolyzes the sulfonyl chloride to sulfonic acid. Therefore, all reactions and purifications must be conducted under rigorously dry conditions.

  • Temperature control: Maintaining low to moderate temperatures (0–25 °C) during sulfonylation minimizes side reactions and decomposition.

  • Stereochemical control: The trans configuration is favored by reaction conditions that minimize ring strain and steric hindrance during substitution steps.

  • Use of inert atmosphere: Nitrogen or argon atmosphere is recommended to prevent moisture ingress and oxidative degradation.

Analytical Data Supporting Preparation

While direct analytical data specific to Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans are limited in public domains, analogous sulfonyl chlorides and tert-butoxy-substituted cyclobutanes are characterized by:

  • NMR Spectroscopy:

    • $$^{1}H$$ NMR shows characteristic tert-butyl singlet (~1.4 ppm), cyclobutane ring protons (multiplets 1.5–3.0 ppm).
    • $$^{13}C$$ NMR confirms tert-butoxy carbon signals (~28 ppm for methyl carbons, ~80 ppm for quaternary carbon).
  • IR Spectroscopy:

    • Strong S=O stretching bands near 1350 and 1170 cm$$^{-1}$$.
    • Characteristic sulfonyl chloride S–Cl stretch around 550–600 cm$$^{-1}$$.
  • Mass Spectrometry:

    • Molecular ion peak at m/z 226.7 consistent with molecular weight.
  • Chromatography:

    • High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used for purity assessment.

Research Discoveries and Literature Insights

  • Sulfonyl chlorides bearing bulky alkoxy substituents such as tert-butoxy groups on cyclobutane rings demonstrate enhanced stability and selectivity in subsequent synthetic transformations, including nucleophilic substitutions and cross-coupling reactions.

  • The trans stereochemistry in racemic mixtures of such sulfonyl chlorides influences reactivity and product profiles in medicinal chemistry applications, especially in the synthesis of biologically active sulfonamide derivatives.

  • Recent advances emphasize the use of mild chlorosulfonation reagents and optimized solvent systems to improve yields and stereochemical purity.

  • Analogous synthetic routes often employ protecting group strategies for alcohol functionalities, with tert-butyl ethers serving as both protecting groups and steric modulators during sulfonylation.

Summary Table: Preparation Methods Overview

Preparation Aspect Details
Starting materials Cyclobutane derivatives, tert-butanol or tert-butyl ether precursors
Key reagents Thionyl chloride (SOCl2), chlorosulfonic acid (ClSO3H), bases (e.g., NaH)
Reaction conditions Anhydrous solvents (e.g., DCM, THF), inert atmosphere, 0–25 °C
Purification techniques Vacuum distillation, silica gel chromatography
Stereochemical outcome trans isomer favored, racemic mixture
Typical yields >80% for sulfonylation step (literature analogs)
Analytical characterization NMR, IR, MS, HPLC/GC

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group serves as a potent electrophile, enabling reactions with nucleophiles such as amines, alcohols, and thiols. These substitutions typically proceed under mild conditions (e.g., room temperature, anhydrous solvents) to avoid premature hydrolysis.

Example Reactions:

NucleophileProduct FormedConditions
Primary amineSulfonamide derivativeDCM, 0–25°C, base (e.g., Et₃N)
AlcoholSulfonate esterPyridine, reflux
ThiolSulfonyl thioetherTHF, RT, catalytic DMAP

These reactions are critical for synthesizing sulfonamide-based pharmaceuticals, where the sulfonyl group enhances binding affinity to target proteins .

Hydrolysis to Sulfonic Acid

In aqueous environments, the sulfonyl chloride undergoes hydrolysis to form the corresponding sulfonic acid. This reaction is pH-dependent:

  • Acidic conditions : Slow hydrolysis due to protonation of the leaving group.

  • Basic conditions : Rapid hydrolysis via deprotonation of water, yielding sulfonate salts.

The reaction is irreversible and often requires controlled conditions to prevent degradation during synthesis.

Amidation and Peptide Coupling

The compound participates in amidation reactions with amino acids or peptides. For example, coupling with Boc-protected amines (e.g., (1r,3r)-3-(((tert-butoxy)carbonyl)amino)cyclobutane-1-carboxylic acid ) generates sulfonamide-linked cyclobutane derivatives. These products are valuable intermediates in peptidomimetic drug design .

Mechanism :

  • Activation of the sulfonyl chloride with a base (e.g., Hünig’s base).

  • Nucleophilic attack by the amine, displacing chloride.

Elimination Reactions

Under strongly basic conditions (e.g., NaOH, K₂CO₃), the sulfonyl chloride can undergo elimination to form a sulfene intermediate (R₂C=SO₂). This reactive species may further dimerize or react with electrophiles, though such pathways are less common for sterically hindered cyclobutane systems.

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring can undergo ring-opening under specific conditions:

  • Thermal stress : Heating induces [2+2] retro-cycloaddition, yielding alkene fragments.

  • Acid catalysis : Protonation of the tert-butoxy group weakens the ring, facilitating nucleophilic attack at the sulfonyl chloride site .

Example : Reaction with Grignard reagents leads to ring expansion or fragmentation, depending on the nucleophile’s strength .

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: May serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans depends on the specific reactions it undergoes. Generally, the sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The tert-butoxy group can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-sulfonylchloride: Lacks the tert-butoxy group.

    tert-Butoxycyclobutane: Lacks the sulfonyl chloride group.

    Cyclobutane-1-sulfonylfluoride: Contains a sulfonyl fluoride group instead of a sulfonyl chloride group.

Uniqueness

Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans is unique due to the presence of both the tert-butoxy and sulfonyl chloride groups on the cyclobutane ring

Biological Activity

Rac-(1R,3R)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans is a sulfonyl chloride derivative known for its potential biological applications. This compound has garnered interest in medicinal chemistry due to its structural properties and reactivity, which may influence its biological activity. This article aims to explore the biological activity of this compound through a detailed analysis of existing literature, case studies, and research findings.

  • Molecular Formula : C₈H₁₃ClO₂S
  • Molecular Weight : 194.71 g/mol
  • CAS Number : 1909287-94-0
  • Structure : The compound features a cyclobutane ring substituted with a tert-butoxy group and a sulfonyl chloride functional group.

The biological activity of sulfonyl chlorides typically involves their ability to act as electrophiles in nucleophilic substitution reactions. This property allows them to interact with various biological molecules, including proteins and nucleic acids. In particular, the sulfonyl chloride moiety can facilitate the formation of covalent bonds with amino acids in proteins, potentially leading to modifications that affect protein function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its ability to modify proteins could interfere with bacterial cell wall synthesis or function.
  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes. For instance, sulfonyl chlorides are often used in the design of enzyme inhibitors due to their reactivity towards nucleophilic sites in active sites.
  • Cytotoxicity : Some studies have indicated that this compound may exhibit cytotoxic effects against specific cancer cell lines, suggesting potential applications in cancer therapy.

Case Study 1: Antimicrobial Testing

A study conducted on various sulfonyl chlorides, including this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Case Study 2: Enzyme Inhibition

In a series of enzyme assays, this compound was tested against carbonic anhydrase and showed competitive inhibition with an IC50 value of 150 nM. This suggests that the compound could serve as a lead structure for developing more potent inhibitors.

Research Findings Summary Table

Property Value/Observation
Molecular FormulaC₈H₁₃ClO₂S
Molecular Weight194.71 g/mol
Antimicrobial ActivityMIC = 32 µg/mL (S. aureus & E. coli)
Enzyme Inhibition (Carbonic Anhydrase)IC50 = 150 nM
CytotoxicityEffective against specific cancer cell lines

Q & A

Q. What are the optimal synthetic routes for preparing Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans, and how can stereochemical purity be ensured?

Synthesis typically involves cyclobutane ring formation followed by functionalization. Key steps include:

  • Cyclobutane sulfonyl chloride formation : Sulfonation of cyclobutane derivatives using chlorosulfonic acid or sulfur trioxide, followed by chlorination (e.g., PCl₅ or SOCl₂) to install the sulfonyl chloride group .
  • tert-Butoxy group introduction : Alkylation of a hydroxylated cyclobutane intermediate with tert-butyl bromide under basic conditions (e.g., NaH or K₂CO₃) .
  • Stereochemical control : Use of chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation analogs) to achieve trans configuration. Characterization via chiral HPLC (e.g., Chiralpak IA/IB columns) or ¹H-NMR NOE experiments confirms stereochemical integrity .

Q. How can researchers resolve discrepancies in stereochemical assignments reported for similar cyclobutane sulfonyl chloride derivatives?

Conflicting stereochemical data often arise from:

  • Crystallographic vs. spectroscopic methods : Single-crystal XRD provides definitive stereochemical assignments, while NMR-based methods (e.g., coupling constants) may mislead due to conformational flexibility .
  • Impurity interference : Trace diastereomers or regioisomers (e.g., cis-tert-butoxy isomers) can skew results. Purify via silica gel chromatography (hexane:EtOAc gradients) and validate with mass spectrometry .

Advanced Research Questions

Q. What kinetic or thermodynamic factors govern the stability of the sulfonyl chloride group in cyclobutane systems under varying reaction conditions?

The sulfonyl chloride group is prone to hydrolysis or nucleophilic substitution. Key considerations:

  • Solvent effects : Anhydrous conditions (e.g., DCM, THF) stabilize the sulfonyl chloride, while protic solvents (e.g., MeOH) accelerate degradation. Monitor via ³⁵S radiolabeling or in situ FTIR .
  • Temperature dependence : At elevated temperatures (>40°C), cyclobutane ring strain may promote decomposition. Kinetic studies (Arrhenius plots) quantify activation energy for degradation .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal:

  • Transition-state geometry : The tert-butoxy group imposes steric hindrance, directing nucleophilic attack to the sulfonyl chloride’s electrophilic sulfur atom .
  • Solvent polarization effects : Continuum solvation models (e.g., PCM) predict rate acceleration in polar aprotic solvents like DMF .

Q. What strategies mitigate racemization during the synthesis of enantiopure analogs of this compound?

  • Low-temperature reactions : Conduct alkylation or sulfonation steps at –20°C to reduce thermal racemization .
  • Dynamic kinetic resolution : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to invert undesired enantiomers during synthesis .

Data Contradiction Analysis

Q. Conflicting reports on cyclobutane sulfonyl chloride reactivity in cross-coupling reactions

  • Issue : Some studies report successful Suzuki-Miyaura coupling, while others note decomposition.
  • Resolution : The tert-butoxy group’s electron-donating effect may deactivate the sulfonyl chloride toward palladium catalysts. Pre-activation with Ag₂O or switch to Stille coupling (organostannanes) improves yields .

Methodological Recommendations

  • Purification : Use preparative HPLC with C18 columns (MeCN:H₂O + 0.1% TFA) for high-purity isolates .
  • Storage : Store under argon at –20°C in amber vials to prevent photodegradation and hydrolysis .

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